

Piperidine-3-carbothioamide: A Versatile Fragment in Modern Drug Discovery

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Compound of Interest

Compound Name: *Piperidine-3-carbothioamide*

Cat. No.: *B15301108*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its prevalence in a wide array of approved drugs. While the piperidine-3-carboxamide moiety has seen considerable exploration, its thioamide analogue, **piperidine-3-carbothioamide**, represents a relatively untapped yet promising fragment for drug discovery endeavors. This technical guide provides a comprehensive overview of the **piperidine-3-carbothioamide** core, including its synthesis, physicochemical properties, and its potential applications in fragment-based drug discovery, supported by data from closely related analogues.

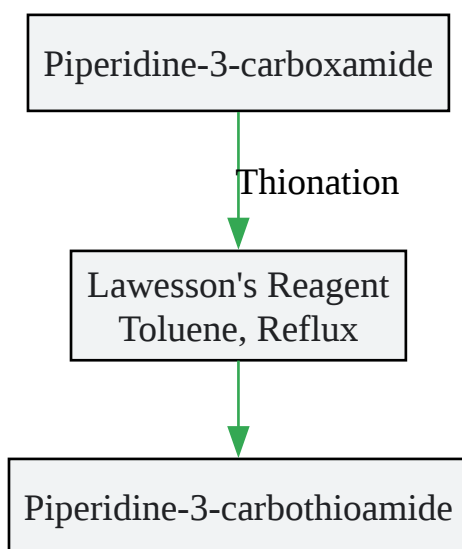
Physicochemical Properties

While experimental data for the parent **piperidine-3-carbothioamide** is not readily available in the literature, the properties of the closely related piperidine-3-carboxamide provide a useful reference point. These fragments are characterized by their low molecular weight, a degree of three-dimensionality, and the presence of hydrogen bond donors and acceptors, making them ideal starting points for fragment-based screening campaigns.

Property	Value (Piperidine-3-carboxamide)	Value (1-acetylpiperidine-3-carbothioamide - Predicted)
Molecular Formula	C ₆ H ₁₂ N ₂ O	C ₈ H ₁₄ N ₂ OS
Molecular Weight	128.17 g/mol	186.28 g/mol
XLogP3	-1.3	Not Available
Hydrogen Bond Donors	2	1
Hydrogen Bond Acceptors	2	2
Boiling Point	Not Available	365.2 ± 52.0 °C
Density	Not Available	1.201 ± 0.06 g/cm ³
Acidity (pKa)	Not Available	12.92 ± 0.20

Synthesis of the Piperidine-3-carbothioamide Core

A straightforward and efficient synthesis of **piperidine-3-carbothioamide** can be proposed based on established chemical transformations. The synthesis begins with commercially available piperidine-3-carboxamide (nipecotamide). The critical step is the conversion of the carboxamide to a carbothioamide, which is commonly achieved using a thionating agent such as Lawesson's reagent.



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A proposed synthetic workflow for **piperidine-3-carbothioamide**.

Experimental Protocol: Thionation of Piperidine-3-carboxamide

This protocol is a general procedure for the thionation of amides using Lawesson's reagent and should be optimized for the specific substrate.

- **Reaction Setup:** To a solution of piperidine-3-carboxamide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
- **Reaction Conditions:** Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to afford the desired **piperidine-3-carbothioamide**.

Applications in Fragment-Based Drug Discovery

The **piperidine-3-carbothioamide** fragment, and its close chemical relatives, have shown potential in the discovery of novel therapeutics targeting a range of diseases. The following sections detail the biological targets and associated data for derivatives of this core structure.

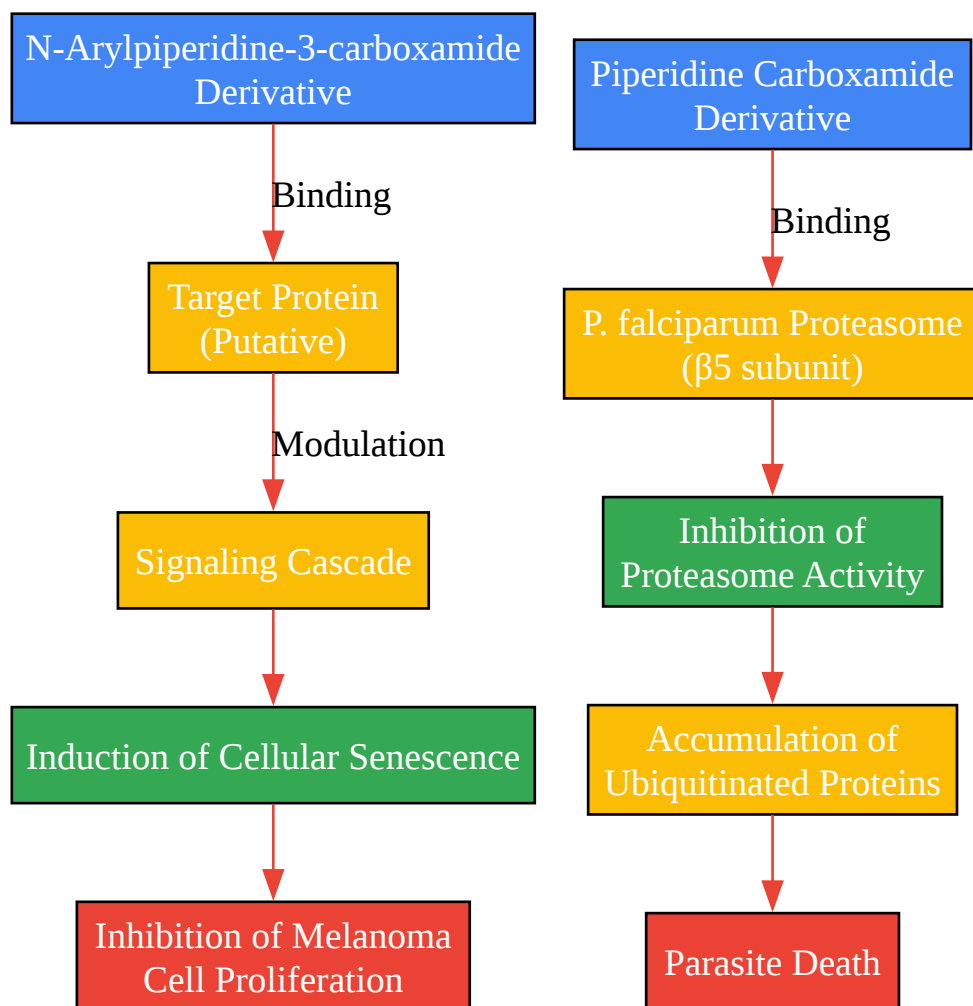
Anti-cancer Activity: Induction of Senescence in Melanoma

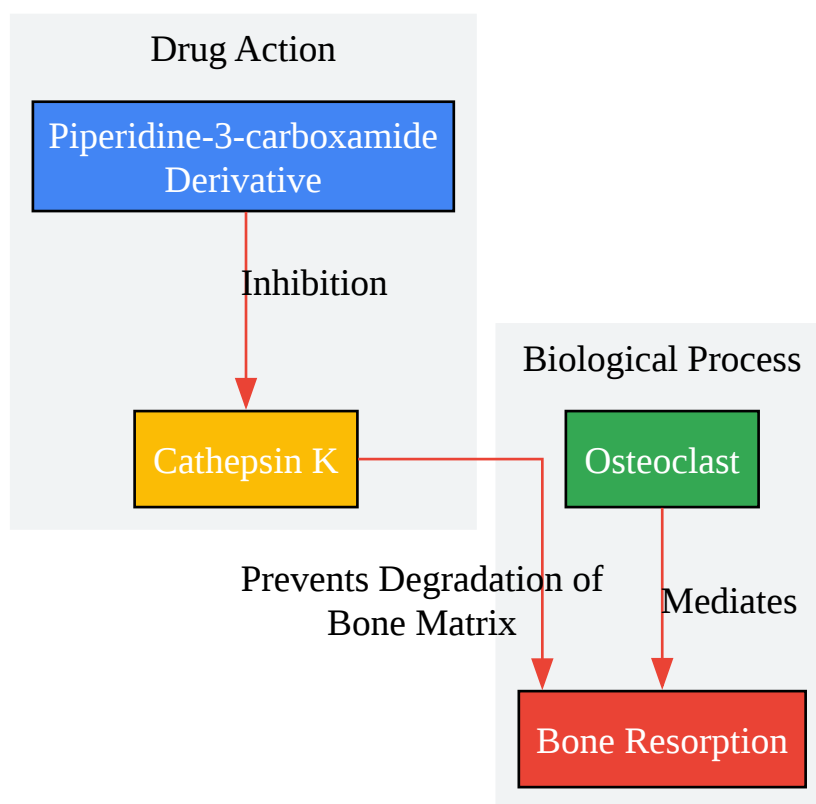
Derivatives of the N-arylpiperidine-3-carboxamide scaffold have been identified as inducers of a senescence-like phenotype in human melanoma cells.^[1] A high-throughput screening of approximately 110,000 compounds identified an initial hit with this scaffold.^[1] Subsequent structure-activity relationship (SAR) studies led to the discovery of more potent analogues.^[1]

Table 1: Anti-melanoma Activity of N-Arylpiperidine-3-carboxamide Derivatives^[1]

Compound	Senescence-inducing Activity (EC ₅₀ , μ M)	Antiproliferative Activity (IC ₅₀ , μ M)
Hit Compound 1	1.24	0.88
Compound 54	0.04	0.03

The target for these compounds has not yet been fully elucidated, but their mechanism involves the induction of cellular senescence, a process of irreversible cell cycle arrest.





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References

- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
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